molecular formula C21H17NO B022828 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 10464-31-0

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Cat. No. B022828
CAS RN: 10464-31-0
M. Wt: 299.4 g/mol
InChI Key: HPCYLTILMWPHLP-UHFFFAOYSA-N
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Description

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C21H17NO . It is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine involves chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold . A series of novel derivatives of oxcarbazepine, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, was synthesized and evaluated for their anticonvulsant activity and sodium channel blocking properties .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is represented by the molecular formula C21H17NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine include the catalytic dehydrogenation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) to 5H-dibenz[b,f]azepine (iminostilbene) over potassium-promoted iron oxide catalysts in the presence of steam .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine include a melting point of 196-199 °C (lit.) and solubility in ethyl acetate: soluble 25 mg/mL, clear, yellow to orange .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes (OLEDs) . The host materials demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .

Epilepsy Treatment

The compound has been used in the treatment of epilepsy . It is the active ingredient of pharmaceutical compositions and is useful for the treatment of psychosomatic disturbances, epilepsy, and trigeminal neuralgia .

Organic Synthesis

The compound is useful in organic synthesis . It can be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Production of Oxcarbazepine

The compound is used in the production of Oxcarbazepine , a drug used primarily in the treatment of epilepsy .

Preparation of 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide

The compound is used in a process for preparing 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide , a compound that has potential applications in various fields .

Synthesis of 6H-Benzo[c]chromene Scaffolds

The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the synthesis of 6H-Benzo[c]chromene scaffolds . These scaffolds are used in the development of new drugs and other chemical entities .

Phosphodiesterase II Inhibitors

The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the design, synthesis, and biological evaluation of novel derivatives as potential Phosphodiesterase II inhibitors . These inhibitors have potential applications in the treatment of various diseases .

Neurodegenerative Diseases Treatment

The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the treatment of neurodegenerative diseases . It is shown to be a cognitive enhancer in the treatment of diseases such as Alzheimer’s disease and Parkinson’s disease .

Future Directions

The future directions for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine could involve further exploration of its anticonvulsant properties and sodium channel blocking properties . Additionally, the development of novel derivatives of this compound for potential therapeutic applications could be a promising area of research .

properties

IUPAC Name

11-benzyl-6H-benzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCYLTILMWPHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537990
Record name 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

CAS RN

10464-31-0
Record name 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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